molecular formula C13H19NO3 B8514946 Methyl 3-amino-5-tert-butyl-2-methoxy-benzoate

Methyl 3-amino-5-tert-butyl-2-methoxy-benzoate

Cat. No. B8514946
M. Wt: 237.29 g/mol
InChI Key: JRVCVQAUOSSRGT-UHFFFAOYSA-N
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Patent
US08686022B2

Procedure details

2.7 g methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate are dissolved in 120 ml of methanol, combined with 270 mg of 10% palladium on charcoal and hydrogenated for 12 hours at ambient temperature and 4 bar hydrogen pressure. Then the catalyst is filtered off, the solvents are eliminated in vacuo and the residue thus obtained is further reacted directly.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:17]([O-])=O)[C:8]([O:15][CH3:16])=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11])([CH3:4])([CH3:3])[CH3:2].[H][H]>CO.[Pd]>[NH2:17][C:7]1[C:8]([O:15][CH3:16])=[C:9]([CH:14]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=1)[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)OC)C1)OC)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
270 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
is further reacted directly

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)C(C)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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